Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-
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Overview
Description
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- is a complex organic compound characterized by the presence of two naphthalene rings connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- typically involves the reaction of 1,1’-binaphthalene-2,2’-diamine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts can further improve the yield and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-[4,4’-dibromo[2,2’-binaphthalene]-1,1’-diyl]bis-
- N,N’-Bis(1-naphthyl)acetamide
- N,N’-Bis(2-naphthyl)acetamide
Uniqueness
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of two naphthalene rings connected through an acetamide linkage provides a rigid and planar structure, enhancing its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
93621-65-9 |
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Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[1-(2-acetamidonaphthalen-1-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C24H20N2O2/c1-15(27)25-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)26-16(2)28/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
AQCCBDGMEOKIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)C |
Origin of Product |
United States |
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